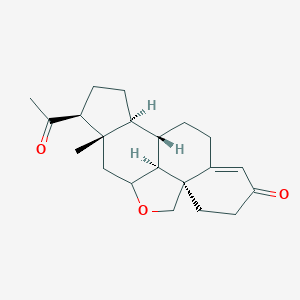
11,19-Oxidoprogesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,19-Oxidoprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Corpus Luteum Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
11,19-Oxidoprogesterone exhibits unique pharmacokinetic profiles and binding characteristics that differentiate it from other steroids.
- Mineralocorticoid Activity : Studies have shown that this compound has sodium-retaining activity, although its affinity for mineralocorticoid receptors is lower than that of aldosterone. Specifically, it is five-fold less potent than 21-deoxycorticosterone and ten-fold less than aldosterone . Despite this, it effectively binds to the mineralocorticoid receptor, triggering nuclear translocation and dissociation of heat shock proteins associated with receptor activation .
- Mechanism of Action : The binding mechanism of this compound to mineralocorticoid receptors may involve an alternative binding site compared to aldosterone, which could explain its distinct biological effects . This unique interaction may contribute to its therapeutic potential in conditions requiring modulation of sodium retention.
2.1. Treatment of Adrenal Insufficiency
This compound has been studied for its potential use in treating adrenal insufficiency due to its mineralocorticoid activity. Its ability to promote sodium retention could be beneficial in managing electrolyte imbalances associated with adrenal disorders.
2.2. Polycystic Ovary Syndrome (PCOS)
Research indicates that 11-oxygenated steroids, including this compound, are elevated in conditions like PCOS and may play a role in the androgen excess characteristic of this syndrome . The compound's androgenic properties suggest it could be explored as a therapeutic agent for managing symptoms related to hormonal imbalances in PCOS.
3.1. Clinical Significance in Hormonal Disorders
A study involving patients with 21-hydroxylase deficiency highlighted the elevated levels of 11-oxygenated steroids, including this compound. The findings suggested that these compounds could serve as biomarkers for adrenal androgen excess and may have implications for monitoring disease control in affected individuals .
3.2. Effects on Oxidative Stress
Research has also examined the role of progesterone and its derivatives in oxidative stress modulation among women undergoing fertility treatments. Although specific data on this compound was limited, the overarching findings on progesterone suggest potential protective effects against oxidative damage during reproductive processes .
Comparative Analysis of Steroidal Compounds
The following table summarizes key features of this compound compared to other relevant steroids:
| Compound | Mineralocorticoid Activity | Androgenic Activity | Binding Affinity (relative) |
|---|---|---|---|
| This compound | Moderate | Moderate | Lower than aldosterone |
| Aldosterone | High | Low | Baseline |
| 21-Deoxycorticosterone | High | Low | Higher than oxidoprogesterone |
Future Directions and Research Opportunities
Further research is warranted to fully elucidate the therapeutic potential of this compound across various clinical settings:
- Investigating Long-term Effects : Longitudinal studies could provide insights into the long-term safety and efficacy of this compound in managing adrenal insufficiency and other hormonal disorders.
- Exploring Mechanistic Pathways : Understanding the detailed mechanisms by which this compound interacts with various receptors could open avenues for developing targeted therapies for conditions like PCOS and adrenal hyperplasia.
Propiedades
Número CAS |
1913-28-6 |
|---|---|
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(1S,6S,7S,10S,11S,19S)-7-acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-5-6-17-15-4-3-13-9-14(23)7-8-21(13)11-24-18(19(15)21)10-20(16,17)2/h9,15-19H,3-8,10-11H2,1-2H3/t15-,16+,17-,18?,19+,20+,21+/m0/s1 |
Clave InChI |
OXOOIWULQIFUDQ-GHDISZFOSA-N |
SMILES |
CC(=O)C1CCC2C1(CC3C4C2CCC5=CC(=O)CCC45CO3)C |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC3[C@H]4[C@H]2CCC5=CC(=O)CC[C@]45CO3)C |
SMILES canónico |
CC(=O)C1CCC2C1(CC3C4C2CCC5=CC(=O)CCC45CO3)C |
Sinónimos |
11,19-oxidoprogesterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















